molecular formula C15H21NO4S B2473680 1-(Mesitylsulfonyl)piperidine-2-carboxylic acid CAS No. 380222-32-2

1-(Mesitylsulfonyl)piperidine-2-carboxylic acid

Cat. No.: B2473680
CAS No.: 380222-32-2
M. Wt: 311.4
InChI Key: MLBJLSZKKAXPTE-UHFFFAOYSA-N
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Description

1-(Mesitylsulfonyl)piperidine-2-carboxylic acid is a piperidine-2-carboxylic acid derivative functionalized with a mesitylsulfonyl group (2,4,6-trimethylphenylsulfonyl) at the nitrogen atom. This compound is part of a broader class of sulfonamide-containing heterocycles, which are pivotal in medicinal chemistry due to their structural versatility and bioactivity . Synthetically, such derivatives are typically prepared via sulfonylation of piperidine-2-carboxylic acid or its precursors under optimized conditions, achieving high yields (e.g., 98% for analogous sulfonamides) .

Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)sulfonylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-10-8-11(2)14(12(3)9-10)21(19,20)16-7-5-4-6-13(16)15(17)18/h8-9,13H,4-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBJLSZKKAXPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788177
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

The synthesis of 1-(Mesitylsulfonyl)piperidine-2-carboxylic acid typically involves the reaction of mesitylsulfonyl chloride with piperidine-2-carboxylic acid under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield .

Chemical Reactions Analysis

N-Sulfonyliminium Ion-Mediated Cyclizations

The mesitylsulfonyl group facilitates the formation of electrophilic N-sulfonyliminium ions under Lewis acidic conditions (e.g., Sc(OTf)₃, Cu(OTf)₂). These intermediates undergo cyclizations with aldehydes or alkenes to form piperidine-based heterocycles .

Mechanism :

  • Activation of the sulfonamide nitrogen via Lewis acid coordination.

  • Condensation with aldehydes to form iminium ions.

  • Intramolecular 6-endo-trig cyclization, restoring aromaticity post-deprotonation .

Example :

SubstrateReagent/ConditionsProductYield
Homoveratrylamine analog3-Phenylpropanal, Sc(OTf)₃, DCEN-Sulfonyl tetrahydroisoquinoline~75%

Carboxylic Acid Functionalization

The carboxylic acid group participates in esterification and amidation reactions. Base-mediated coupling with benzenesulfonyl azides enables one-pot N-sulfonylation-esterification .

Key Reaction :

  • Esterification : Treatment with alcohols under Mitsunobu conditions (DIAD, PPh₃) yields esters.

  • Amidation : Activation via acyl chloride (SOCl₂) followed by amine coupling forms amides .

Table : Functionalization Pathways

Reaction TypeReagentsProductNotes
EsterificationMeOH, H₂SO₄ (cat.)Methyl esterRequires acid catalysis
AmidationThionyl chloride, R-NH₂Piperidine-2-carboxamide derivativeHigh selectivity

Decarboxylative Radical Coupling

Under photoredox or NHC-catalyzed conditions, the carboxylic acid undergoes decarboxylation to generate carbon-centered radicals. These radicals couple with nitriles or alkenes to form ketones or alkylated products .

Conditions :

  • Catalyst : Ir(ppy)₃ (photocatalyst) or NHC (e.g., A ).

  • Light : Blue LED (λ = 427 nm).

  • Substrates : Nitrophenyl esters, acrylonitriles .

Example :
R-CO2H+R’CNPC-1, NHCR-C(O)-R’\text{R-CO}_2\text{H} + \text{R'}-\text{CN} \xrightarrow{\text{PC-1, NHC}} \text{R-C(O)-R'}

Sulfonamide Group Reactivity

  • Sulfonamide cleavage : Harsh acidic hydrolysis (e.g., HBr/AcOH) yields piperidine-2-carboxylic acid .

  • Electrophilic aromatic substitution : Limited by electron-withdrawing sulfonyl effects.

Limitations and Research Gaps

  • Direct studies on this compound are sparse; most data are extrapolated from analogs .

  • Mesityl group’s steric bulk may suppress reactivity in cross-couplings or cycloadditions.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
1-(Mesitylsulfonyl)piperidine-2-carboxylic acid serves as a crucial building block in the synthesis of more complex organic molecules. The presence of the mesitylsulfonyl group enhances its reactivity, making it suitable for various chemical reactions, including nucleophilic substitutions and coupling reactions. Its structural characteristics allow for the development of derivatives with tailored properties for specific applications in medicinal chemistry and materials science.

Biological Applications

Proteomics Research
In biological research, this compound is utilized in proteomics to study protein interactions and functions. The ability to modify the piperidine ring allows researchers to investigate how different substituents affect protein binding and activity. This application is particularly relevant in drug discovery, where understanding protein-ligand interactions is critical for developing effective therapeutics.

Anticancer Activity
Recent studies have explored the anticancer properties of derivatives related to this compound. For instance, compounds with similar structural features have demonstrated significant antitumor activity by inhibiting specific signaling pathways involved in cancer cell proliferation. The mechanism often involves apoptosis induction and inhibition of key enzymes that facilitate tumor growth .

Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. The mesitylsulfonyl group may act as a leaving group in substitution reactions, facilitating interactions with various biological targets such as kinases and other enzymes implicated in disease processes. This characteristic positions the compound as a candidate for further development in therapeutic contexts.

Industrial Applications

Chemical Intermediates
In industrial settings, this compound is used in the production of various chemical intermediates and specialty chemicals. Its unique properties make it valuable for synthesizing agrochemicals, pharmaceuticals, and other fine chemicals that require specific functional groups for enhanced performance.

Case Studies and Research Findings

  • Antitumor Effects : A study demonstrated that derivatives of this compound exhibited significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involved blocking specific pathways crucial for tumor survival .
  • Neuroprotective Properties : Research has indicated that piperidine derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
  • Enzyme Targeting : Investigations into the inhibitory effects of this compound on enzymes like MenA from Mycobacterium tuberculosis have shown promising results, indicating its potential use in combating tuberculosis through novel mechanisms targeting bacterial biosynthesis pathways .

Mechanism of Action

The mechanism of action of 1-(Mesitylsulfonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The mesitylsulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The piperidine ring provides structural stability and can interact with various biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(mesitylsulfonyl)piperidine-2-carboxylic acid are best contextualized against analogous piperidine-2-carboxylic acid derivatives. Below is a comparative analysis based on substituent effects, synthesis, and biological relevance:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Group Synthesis Yield Key Properties/Applications Evidence Source
This compound 2,4,6-Trimethylphenylsulfonyl Not explicitly reported High steric bulk; potential protease inhibition
1-(Benzylsulfonyl)piperidine-2-carboxylic acid Benzylsulfonyl 98% High-yield synthesis; used in peptidomimetics
(2S)-1-(Propan-2-yl)piperidine-2-carboxylic acid Isopropyl 97% Chiral building block; osmoprotectant role
1-[(3-Methoxyphenyl)sulfonyl]piperidine-2-carboxylic acid 3-Methoxyphenylsulfonyl Not explicitly reported Electron-rich sulfonamide; intermediate in drug design
cis-4-(Phosphonomethyl)piperidine-2-carboxylic acid (CGS 19755) Phosphonomethyl Not explicitly reported NMDA receptor antagonist; high receptor affinity
(2R)-1-(2-(2,3-Dimethoxybenzyl)-3-mercaptopropanoyl)piperidine-2-carboxylic acid (mjr344) Thiol-based acyl Not explicitly reported Metallo-β-lactamase inhibitor; redox activity

Key Observations :

Synthetic Efficiency :

  • Benzylsulfonyl and isopropyl derivatives exhibit excellent yields (97–98%), suggesting robust sulfonylation/alkylation protocols . Mesitylsulfonyl analogs may require optimization due to steric hindrance.
  • Thiol-based derivatives (e.g., mjr344) involve multi-step protocols with moderate yields (53%) .

Biological Activity: The mesitylsulfonyl group’s steric bulk may enhance target selectivity compared to smaller sulfonamides (e.g., benzylsulfonyl), though solubility could be compromised . CGS 19755’s phosphonomethyl group confers potent NMDA receptor antagonism (IC₅₀ ~0.4–0.7 µM), highlighting how electronic effects (e.g., phosphonate vs. sulfonyl) dictate receptor affinity . Thiol-containing derivatives (e.g., mjr344) exploit redox activity for metallo-β-lactamase inhibition, a mechanism distinct from sulfonamides .

Physicochemical Properties :

  • Mesitylsulfonyl and 3-methoxyphenylsulfonyl groups introduce varying degrees of lipophilicity, impacting membrane permeability and pharmacokinetics .
  • Chiral derivatives (e.g., (2S)-isopropyl) emphasize the role of stereochemistry in biological function, such as osmoprotection .

Research Findings and Implications

  • Structural Diversity : Substitution at the piperidine nitrogen allows tuning of electronic, steric, and solubility profiles. For example, the mesitylsulfonyl group’s electron-withdrawing nature may stabilize transition states in enzymatic interactions .
  • Pharmacological Potential: Sulfonamide piperidines are explored as protease inhibitors, ion channel modulators, and antibacterials. The mesitylsulfonyl derivative’s bioactivity remains underexplored but is hypothesized to align with NMDA receptor antagonists or kinase inhibitors .
  • Synthetic Challenges : Bulky substituents (e.g., mesitylsulfonyl) may necessitate modified reaction conditions (e.g., elevated temperatures or polar aprotic solvents) to mitigate steric hindrance .

Biological Activity

1-(Mesitylsulfonyl)piperidine-2-carboxylic acid is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a piperidine ring and a mesitylsulfonyl group, provides a platform for diverse chemical reactions and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NO4SC_{12}H_{17}NO_4S. The structure includes a piperidine ring, a carboxylic acid group, and a mesitylsulfonyl moiety, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mesitylsulfonyl group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The piperidine ring enhances the compound's structural stability and allows it to interact effectively with various biological molecules.

Biological Applications

This compound is utilized in several research areas:

  • Proteomics : It is employed in proteomics research to study protein interactions and functions, aiding in the understanding of cellular processes.
  • Drug Development : The compound serves as a building block for synthesizing more complex molecules that may have therapeutic applications.
  • Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on specific enzymes, although detailed mechanisms remain to be fully elucidated.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other piperidine derivatives:

Compound NameKey FeaturesBiological Activity
1-(Tosyl)piperidine-2-carboxylic acidContains a tosyl groupSimilar reactivity but different stability
1-(Benzylsulfonyl)piperidine-2-carboxylic acidFeatures a benzylsulfonyl groupVaries in enzyme interaction
1-(Phenylsulfonyl)piperidine-2-carboxylic acidContains a phenylsulfonyl groupInfluences chemical properties

The presence of the mesitylsulfonyl group distinguishes this compound from others by providing unique reactivity patterns and stability under various conditions.

Case Studies

Recent studies have highlighted the potential of this compound in drug discovery:

  • Enzyme Interaction Studies : Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its utility in developing therapeutic agents targeting metabolic disorders .
  • Synthesis of Novel Derivatives : Investigations into the synthesis of derivatives using this compound as a precursor have shown promising results in enhancing biological activity compared to parent structures .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Mesitylsulfonyl)piperidine-2-carboxylic acid to achieve high purity?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of piperidine-2-carboxylic acid derivatives using mesitylsulfonyl chloride under anhydrous conditions. Key steps include:

  • Reaction Optimization : Use of a base (e.g., triethylamine) in dichloromethane at 0–5°C to control exothermicity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
    • Critical Considerations : Trace moisture can hydrolyze the sulfonyl chloride, necessitating strict anhydrous conditions .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify piperidine ring conformation (e.g., axial/equatorial sulfonyl group) and mesityl proton environments. 1^1H NMR should show characteristic deshielded protons adjacent to the sulfonyl group at δ 3.2–3.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ and rule out side products .
  • IR Spectroscopy : Peaks at ~1350 cm1^{-1} (S=O symmetric stretch) and ~1150 cm1^{-1} (S=O asymmetric stretch) confirm sulfonyl group retention .

Q. Which analytical techniques are suitable for assessing batch-to-batch consistency in purity?

  • Methodological Answer :

  • HPLC-UV/MS : Use a polar-embedded C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor for mesitylsulfonyl chloride residuals (<0.1%) and hydrolyzed byproducts .
  • Karl Fischer Titration : Quantify residual water content (<0.5% w/w), critical for stability studies .
  • Melting Point Analysis : Compare observed mp (e.g., 185–186.5°C) to literature values as a quick purity check .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for sulfonyl group participation in nucleophilic substitutions. Predict regioselectivity in cross-coupling reactions .
  • Reaction Pathway Screening : Combine cheminformatics (e.g., PubChem data ) with automated reaction discovery tools (e.g., ICReDD’s workflow) to identify viable substrates for catalytic transformations .

Q. What experimental strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • 2D NMR (HSQC/HMBC) : Resolve ambiguous 1^1H-13^13C correlations, particularly for overlapping piperidine ring signals .
  • X-ray Crystallography : Definitive confirmation of stereochemistry (e.g., chair conformation of piperidine ring) and sulfonyl group orientation .
  • Dynamic NMR Studies : Probe ring inversion barriers in piperidine derivatives by variable-temperature NMR to detect conformational flexibility .

Q. How to design experiments to evaluate this compound as a protease inhibitor scaffold?

  • Methodological Answer :

  • Biochemical Assays : Use fluorogenic substrates (e.g., Ac-Leu-Gly-Arg-AMC) to test inhibition of trypsin-like proteases. Measure IC50_{50} values under varying pH (6.5–8.0) .
  • Molecular Docking : Simulate binding to trypsin’s active site (PDB: 1S0Q) using AutoDock Vina. Focus on hydrogen bonding between the carboxylic acid group and Ser195 .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to assess pharmacokinetic potential .

Data Contradiction Analysis

  • Case Example : Discrepancies in reported logP values (e.g., -0.194 vs. predicted 0.283 ).
    • Resolution : Validate experimentally via shake-flask method (octanol/water partitioning) at pH 7.4. Adjust for ionization using Henderson-Hasselbalch calculations .

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